![molecular formula C11H11ClO4 B3255249 Dimethyl5-Chloromethyl-1,3-Benzene-Dicarboxylate CAS No. 252210-01-8](/img/structure/B3255249.png)
Dimethyl5-Chloromethyl-1,3-Benzene-Dicarboxylate
Overview
Description
Dimethyl5-Chloromethyl-1,3-Benzene-Dicarboxylate is a chemical compound with the formula C11H11ClO4 . It is offered by various chemical suppliers such as Benchchem and Synblock .
Molecular Structure Analysis
The molecular formula of Dimethyl5-Chloromethyl-1,3-Benzene-Dicarboxylate is C11H11ClO4 . Its molecular weight is 242.66 g/mol . For a detailed molecular structure, it’s recommended to refer to the MOL file provided by chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of Dimethyl5-Chloromethyl-1,3-Benzene-Dicarboxylate are not fully detailed in the search results. Its molecular weight is known to be 242.66 g/mol . For a comprehensive analysis of its physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or similar resources .Safety and Hazards
properties
IUPAC Name |
dimethyl 5-(chloromethyl)benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYKJOHNIKKVAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CCl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl5-Chloromethyl-1,3-Benzene-Dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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